molecular formula C19H17F3N6O B302681 N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

Cat. No. B302681
M. Wt: 402.4 g/mol
InChI Key: WNDVKPDDZQAJFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase). BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated for the treatment of B-cell malignancies.

Mechanism of Action

N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine selectively binds to the BTK enzyme, which is a key component of the BCR signaling pathway. BTK is activated upon binding of the BCR to its antigen, leading to downstream signaling events that promote B-cell survival and proliferation. Inhibition of BTK by this compound blocks these signaling events, leading to apoptosis of B-cells.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit BTK in vitro and in vivo, leading to inhibition of BCR signaling and apoptosis of B-cells. This compound has also been shown to have minimal off-target effects on other kinases, indicating its high selectivity for BTK. In preclinical studies, this compound has demonstrated good pharmacokinetic properties, including oral bioavailability and good tissue penetration.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. This compound has also shown good pharmacokinetic properties, making it suitable for oral administration. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to formulate for in vivo studies.

Future Directions

For the development of N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine include combination therapy and the exploration of new indications, such as autoimmune diseases.

Synthesis Methods

The synthesis of N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine involves several steps, starting from commercially available starting materials. The key step is the cyclization of 2,4-difluoroaniline with 4-fluoroaniline in the presence of a base to form the triazine ring. The morpholine group is introduced in the final step by reacting the triazine intermediate with morpholine in the presence of a coupling agent.

Scientific Research Applications

N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that this compound inhibits BCR signaling and induces apoptosis in B-cell lines derived from patients with CLL and MCL. In vivo studies have demonstrated the efficacy of this compound in mouse models of CLL and MCL, leading to tumor regression and prolonged survival.

properties

Molecular Formula

C19H17F3N6O

Molecular Weight

402.4 g/mol

IUPAC Name

2-N-(2,4-difluorophenyl)-4-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C19H17F3N6O/c20-12-1-4-14(5-2-12)23-17-25-18(24-16-6-3-13(21)11-15(16)22)27-19(26-17)28-7-9-29-10-8-28/h1-6,11H,7-10H2,(H2,23,24,25,26,27)

InChI Key

WNDVKPDDZQAJFN-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=C(C=C(C=C3)F)F)NC4=CC=C(C=C4)F

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=C(C=C(C=C3)F)F)NC4=CC=C(C=C4)F

Origin of Product

United States

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